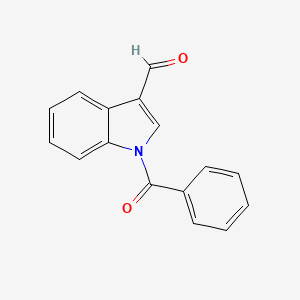

1-Benzoyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

1-Benzoyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them crucial in medicinal chemistry and drug development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-3-carbaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

-

Selective oxidation of the aldehyde to carboxylic acid occurs without disrupting the benzoyl group .

-

Palladium-catalyzed oxidative decarboxylation facilitates C–H functionalization for arylated products .

Nucleophilic Additions

The aldehyde participates in Schiff base formation and oxime synthesis:

-

Oxime isomers (Z/E) are separable via column chromatography .

-

Acidic conditions favor cyclization to heterocycles like quinazolinones .

Cyclization and Heterocycle Formation

The indole core facilitates intramolecular cyclizations:

-

Triphenylphosphine (TPP) enhances electron-deficient alkene formation .

-

Electrophilic substitution at C2/C3 positions is regioselective under Friedel-Crafts conditions .

Cross-Coupling Reactions

Palladium-mediated couplings enable C–H functionalization:

-

A Pd(II)/Pd(IV) mechanism governs C2 selectivity in arylations .

-

Silver salts regenerate active palladium catalysts during turnover .

Photochemical Reactions

UV-induced reactivity enables unique transformations:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), CH₃CN, 12 hr | Indole-fused cyclobutanes | 40–52% |

Reductive Transformations

Selective reduction of functional groups:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde to alcohol | NaBH₄, MeOH, 0°C → RT, 1 hr | 1-Benzoyl-1H-indole-3-methanol | 88% |

Critical Analysis of Reaction Trends

-

Electronic Effects : The benzoyl group deactivates the indole nitrogen, directing electrophiles to C2/C3 positions .

-

Solvent Dependency : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilic additions, while DCE optimizes cross-coupling efficiency .

-

Catalyst Systems : Pd(OAc)₂/Ag₂CO₃ systems outperform other palladium sources in C–H functionalization .

This compound’s reactivity profile underscores its utility in synthesizing pharmacophores and functional materials, with ongoing research exploring asymmetric catalysis and green chemistry adaptations.

Applications De Recherche Scientifique

1-Benzoyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.

Biology: The compound is used in the study of biological processes and as a building block for biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-Benzoyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, influencing processes such as enzyme activity and signal transduction. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparaison Avec Des Composés Similaires

1-Benzoyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

1H-Indole-3-carbaldehyde: A precursor for many biologically active compounds.

1-Benzyl-1H-indole-3-carbaldehyde: Similar in structure but with different functional groups, leading to distinct chemical properties.

1-Methyl-1H-indole-3-carbaldehyde: Another derivative with unique applications in medicinal chemistry.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other indole derivatives .

Activité Biologique

1-Benzoyl-1H-indole-3-carbaldehyde, a compound belonging to the indole family, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its indole structure, which is significant in various biological and chemical processes. Indole derivatives are known for their prevalence in natural products and pharmaceuticals, making them crucial in drug development. The compound is synthesized through various methods, often involving multicomponent reactions (MCRs) that yield biologically active structures.

Target Interactions

The compound interacts with biological targets through several mechanisms, including:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, which is critical in therapeutic applications.

- Binding Interactions : The compound can bind to biomolecules, influencing cellular pathways and gene expression.

- Antimicrobial Activity : It exhibits significant activity against various pathogens, including bacteria and fungi .

Biological Activities

This compound has shown a range of biological activities:

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Exhibits activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) reported between 15.625 μM and 125 μM .

- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in cellular models.

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong bactericidal effect with MIC values significantly lower than those of standard antibiotics . -

Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways . -

Biofilm Inhibition

Another study reported that this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

1-benzoylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-11-13-10-17(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNJJAQYGLNGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327049 | |

| Record name | NSC628186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27092-42-8 | |

| Record name | NSC628186 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.